Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-
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Overview
Description
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- is a complex organic compound characterized by the presence of phenolic and nitro functional groups. This compound is notable for its unique structure, which includes an imino linkage between two nitrophenyl groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- typically involves the condensation reaction between 2-hydroxy-4-nitrobenzaldehyde and 2-hydroxy-4-nitroaniline in the presence of an acid catalyst. The reaction is carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid in the presence of sulfuric acid is used for nitration reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed
Scientific Research Applications
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the nitro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,4’-methylenedi-: This compound has a similar phenolic structure but lacks the nitro groups.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)-: This compound has a similar imino linkage but includes a chloro substituent instead of a second nitro group.
Uniqueness
Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro- is unique due to the presence of both phenolic and nitro functional groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
138061-29-7 |
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Molecular Formula |
C13H9N3O6 |
Molecular Weight |
303.23 g/mol |
IUPAC Name |
2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-5-nitrophenol |
InChI |
InChI=1S/C13H9N3O6/c17-12-4-2-9(15(19)20)5-8(12)7-14-11-3-1-10(16(21)22)6-13(11)18/h1-7,17-18H |
InChI Key |
BUIYECCAUPUSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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